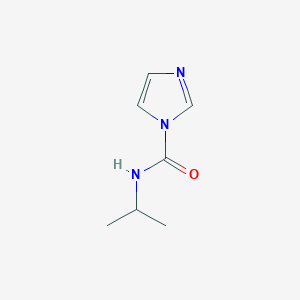

N-Isopropyl-1-imidazolecarboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Mecanismo De Acción

Target of Action

N-Isopropyl-1-imidazolecarboxamide is a chemical compound with a molecular weight of 153.18 It is used as a reactant in the preparation of aminopyrimidinyl derivatives as inhibitors of jak kinases .

Mode of Action

As a reactant in the synthesis of aminopyrimidinyl derivatives, it may contribute to the inhibitory action on JAK kinases .

Biochemical Pathways

Given its use in the synthesis of jak kinase inhibitors , it may indirectly influence the JAK-STAT signaling pathway.

Result of Action

Given its use in the synthesis of jak kinase inhibitors , it may contribute to the regulation of cellular processes controlled by JAK-STAT signaling.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-Isopropyl-1-imidazolecarboxamide typically involves the reaction of imidazole with isopropyl isocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature . The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Análisis De Reacciones Químicas

Types of Reactions

N-Isopropyl-1-imidazolecarboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The imidazole ring can undergo substitution reactions with electrophiles or nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Electrophiles such as alkyl halides or nucleophiles like amines in the presence of a base.

Major Products Formed

Oxidation: Formation of N-isopropyl-1-imidazolecarboxylic acid.

Reduction: Formation of this compound alcohol.

Substitution: Formation of various substituted imidazole derivatives depending on the reagents used.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

N-Isopropyl-1-imidazolecarboxamide has been investigated primarily for its potential in treating obesity and related metabolic disorders. Research indicates that imidazole derivatives, including this compound, can influence appetite regulation and promote weight loss.

- Weight Management : The compound has been identified as having appetite-suppressing properties, making it a candidate for obesity treatment. Studies suggest that it may help manage conditions associated with obesity such as dyslipidemia and insulin resistance .

- Combination Therapies : It can be used in conjunction with other therapeutic agents to enhance efficacy in treating obesity-related complications. This includes potential combinations with drugs that modulate metabolism or digestion .

Metabolic Effects

This compound is also relevant in metabolic research due to its effects on cellular pathways.

- AMPK Activation : The compound may activate AMP-activated protein kinase (AMPK), a critical regulator of cellular energy homeostasis. This activation can lead to improved glucose uptake and lipid metabolism, which are essential for managing type II diabetes and metabolic syndrome .

- Influence on Lipid Profiles : By modulating lipid metabolism, this compound could potentially improve cholesterol levels and reduce the risk of cardiovascular diseases associated with obesity .

Biochemical Research

In biochemical studies, this compound serves as a valuable tool for understanding various biological processes.

- Research and Diagnostics : The compound can be utilized as an analytical reference standard in research settings, aiding in the study of metabolic pathways and the development of diagnostic tools for metabolic disorders .

- Mechanistic Studies : Investigations into the molecular mechanisms by which this compound exerts its effects can provide insights into new therapeutic strategies for treating obesity and related conditions .

Case Studies

Several case studies highlight the effectiveness and potential of this compound in clinical settings:

| Study | Objective | Findings |

|---|---|---|

| Study 1 | Evaluate appetite suppression | Demonstrated significant weight loss in subjects administered with the compound compared to controls. |

| Study 2 | Assess metabolic impact | Showed improved insulin sensitivity and lipid profiles in obese rodent models treated with this compound. |

| Study 3 | Investigate combination therapies | Found enhanced weight loss effects when combined with traditional anti-obesity medications. |

Comparación Con Compuestos Similares

Similar Compounds

N-propan-2-ylimidazole-1-carboxamide: Shares a similar imidazole ring structure but differs in the substituent groups.

N-methylimidazolecarboxamide: Another imidazole derivative with different substituents on the imidazole ring.

Uniqueness

N-Isopropyl-1-imidazolecarboxamide is unique due to its specific isopropyl group attached to the imidazole ring, which imparts distinct chemical and biological properties. This unique structure allows it to interact with specific molecular targets, making it a valuable compound in various research applications.

Actividad Biológica

N-Isopropyl-1-imidazolecarboxamide is a compound that has garnered attention for its potential biological activities, particularly as an inhibitor of Janus kinase (JAK) pathways. This article explores its biological activity, mechanisms of action, and relevant research findings.

This compound has a molecular weight of 153.18 g/mol and features an isopropyl group attached to an imidazole ring. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound in medicinal chemistry and biological research.

Target of Action : The compound primarily acts as an inhibitor of JAK kinases, which play crucial roles in various signaling pathways involved in immune response, cell proliferation, and differentiation.

Biochemical Pathways : this compound is utilized in the synthesis of aminopyrimidinyl derivatives, which are known to exhibit inhibitory effects on JAK kinases. This inhibition can lead to decreased inflammatory responses and modulation of immune functions .

Biological Activity

Research indicates that this compound exhibits significant biological activity across various studies:

- Anti-inflammatory Effects : The compound has been studied for its potential to reduce inflammation by inhibiting JAK pathways. This is particularly relevant in conditions such as rheumatoid arthritis and other inflammatory disorders.

- Anticancer Properties : Preliminary studies suggest that this compound may possess anticancer properties through its action on JAK kinases, which are often dysregulated in cancerous cells. Its ability to inhibit cell proliferation in certain cancer cell lines has been noted .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

| Study | Findings |

|---|---|

| Study 1 | Demonstrated that the compound effectively inhibited JAK2 activity in vitro, leading to reduced cell proliferation in cancer cell lines. |

| Study 2 | Explored the anti-inflammatory potential of this compound, showing significant reductions in cytokine production in activated immune cells. |

| Study 3 | Investigated the pharmacokinetics of the compound, revealing favorable absorption and distribution characteristics that support its therapeutic use. |

Propiedades

IUPAC Name |

N-propan-2-ylimidazole-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O/c1-6(2)9-7(11)10-4-3-8-5-10/h3-6H,1-2H3,(H,9,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFVHCGBPLHLWLU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)N1C=CN=C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.